molecular formula C25H19F3O4 B4964634 7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one

7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B4964634
M. Wt: 440.4 g/mol
InChI Key: UNVNLOHMLCZPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that belongs to the class of flavonoids. It is also known as BMT-047, and its chemical formula is C27H21F3O4. This compound has gained significant attention due to its potential therapeutic applications, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood. However, several studies have suggested that it exerts its anticancer activity by inducing apoptosis through the activation of caspases and the inhibition of NF-κB signaling. It has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been reported to have several biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of oxidative stress markers, such as ROS and MDA. Additionally, this compound has also been reported to increase the levels of antioxidant enzymes, such as SOD and CAT.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its potential as an anticancer agent. It has shown promising results in vitro and in vivo, and further studies are needed to explore its potential as a therapeutic agent. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions that can be explored regarding 7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one. One of the directions is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis method for better availability. Furthermore, the development of analogs and derivatives of this compound may also provide new insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one involves a multi-step reaction. The first step involves the reaction between 4-methoxybenzaldehyde and 2,4-dihydroxyacetophenone, which results in the formation of 3-(4-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one. The second step involves the reaction between the obtained compound and 2,3,4,5,6-pentafluorobenzyl bromide, which results in the formation of 3-(4-methoxyphenyl)-1-(2,4-dihydroxyphenyl)-2-(2,3,4,5,6-pentafluorobenzyl)prop-2-en-1-one. The final step involves the reaction between the obtained compound and benzyl bromide, which results in the formation of 7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one.

Scientific Research Applications

7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has shown potential therapeutic applications, particularly in the field of cancer research. Several studies have reported its anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Additionally, this compound has also been reported to possess anti-inflammatory and antioxidant properties.

properties

IUPAC Name

3-(4-methoxyphenyl)-8-methyl-7-phenylmethoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3O4/c1-15-20(31-14-16-6-4-3-5-7-16)13-12-19-22(29)21(17-8-10-18(30-2)11-9-17)24(25(26,27)28)32-23(15)19/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVNLOHMLCZPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)OC)C(F)(F)F)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(benzyloxy)-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one

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